(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-2-one core, a piperazine ring, and a cinnamyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the chromen-2-one derivative with 1-chloromethyl-4-cinnamylpiperazine under basic conditions, such as using sodium hydride or potassium carbonate.
Final Coupling Reaction: The final step involves coupling the intermediate with cinnamyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The double bond in the cinnamyl group can be reduced to form a saturated alkyl chain.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the cinnamyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-Benzylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
- 4-((4-Phenylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one
Uniqueness
(E)-4-((4-cinnamylpiperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one is unique due to the presence of the cinnamyl group, which can enhance its biological activity and specificity compared to similar compounds. The cinnamyl group may also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-hydroxy-7-methyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-18-14-23-21(16-22(18)27)20(15-24(28)29-23)17-26-12-10-25(11-13-26)9-5-8-19-6-3-2-4-7-19/h2-8,14-16,27H,9-13,17H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRIBVIKCYWCH-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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